3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
Description
Table 1: Key Molecular Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrClN₂O₃ | |
| Molecular Weight (g/mol) | 337.60 | |
| Space Group (predicted) | P2₁ (monoclinic) | |
| Key Bond Lengths (Å) | C–O: 1.37–1.42, N–O: 1.21–1.23 |
The hydrochloride counterion interacts with the piperidine nitrogen via ionic bonding, as evidenced by the shortened N–H bond (1.02–1.05 Å) and elongated C–N bond (1.48–1.51 Å) in analogous structures.
Conformational Isomerism and Stereochemical Considerations
The piperidine ring adopts a chair conformation, stabilized by equatorial positioning of the phenoxy substituent to minimize 1,3-diaxial strain. Nitrogen inversion barriers (~6 kcal/mol in gas phase) permit rapid interconversion between axial and equatorial protonated states, though the hydrochloride’s ionic interaction favors the equatorial N–H orientation.
Figure 2: Chair Conformation Analysis
- Axial vs. Equatorial Stability : The equatorial phenoxy group reduces steric clashes with axial C–H bonds, lowering energy by ~0.7 kcal/mol compared to axial placement.
- Nitro Group Impact : The electron-withdrawing nitro group at the 2-position induces partial positive charge on the adjacent oxygen, enhancing hydrogen-bonding potential with the hydrochloride.
Stereochemical rigidity arises from the locked chair conformation and planar phenoxy group. No chiral centers exist in the molecule, but restricted rotation about the C–O bond creates atropisomerism potential under specific conditions.
Electronic Structure and Charge Distribution Patterns
Density functional theory (DFT) studies on analogous nitroaromatic piperidines reveal significant charge polarization. The nitro group withdraws electron density (Mulliken charge: +0.32 e on NO₂), while the bromine atom donates slight electron density via resonance (+0.18 e on Br).
Table 2: Electronic Properties (DFT Predictions)
| Property | Value (Gas Phase) | Value (Methanol) | |
|---|---|---|---|
| HOMO (eV) | -7.34 | -7.14 | |
| LUMO (eV) | -1.82 | -1.73 | |
| HOMO-LUMO Gap (eV) | 5.52 | 5.41 | |
| Dipole Moment (Debye) | 5.47 | 7.03 |
The phenoxy oxygen’s lone pairs participate in conjugation with the nitro group, delocalizing electron density across the aromatic ring. This results in a dipole moment increase in polar solvents (e.g., 7.03 D in methanol). The hydrochloride further polarizes the system, enhancing solubility in protic media.
Figure 3: Charge Distribution Map
- Nitro Group : Acts as a strong electron sink, directing electrophilic attacks to the meta position.
- Piperidine Nitrogen : Protonation increases electrophilicity, facilitating nucleophilic substitution at the bromine site.
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKKONNTWXWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-70-0 | |
| Record name | Piperidine, 3-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-bromo-2-nitrophenoxy group. The presence of the nitro and bromo substituents is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of halogen substituents, like bromine, enhances this activity.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3-(4-Bromo-2-nitrophenoxy)piperidine | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Klebsiella pneumoniae | 128 |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural features.
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. The nitro group can be reduced to form reactive intermediates that may interact with inflammatory mediators. In vitro assays have demonstrated that related piperidine compounds can inhibit the production of pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation: It may reduce the expression of inflammatory cytokines through modulation of signaling pathways.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various piperidine derivatives against multi-drug resistant strains. The study found that derivatives with nitro and bromo groups showed enhanced activity compared to their non-substituted counterparts. Specifically, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of piperidine derivatives in a murine model of inflammation. The results indicated that treatment with this compound significantly reduced swelling and pain compared to controls, suggesting a promising role in managing inflammatory conditions.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing piperidine moieties exhibit significant anticancer activities. Studies have shown that derivatives of piperidine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to 3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride have been evaluated for their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell signaling pathways .
Neuropharmacological Effects
Piperidine derivatives are also explored for their neuropharmacological properties. The incorporation of a nitrophenoxy group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease. Research has demonstrated that modifications in piperidine structures can improve their interaction with acetylcholinesterase, an enzyme implicated in cognitive decline .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating that this compound may serve as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in Acta Pharmacologica Sinica involved synthesizing a series of piperidine derivatives and evaluating their anticancer activity against different cancer cell lines. The results indicated that certain substitutions on the piperidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers synthesized several piperidine analogs and assessed their ability to inhibit acetylcholinesterase. One derivative demonstrated improved binding affinity and selectivity towards the enzyme, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine and nitro groups increase molecular weight and polarity compared to methyl or ethyl substituents. The nitro group’s electron-withdrawing nature may reduce metabolic stability .
- Linker Influence : Ethyl or methylene linkers (e.g., in and ) alter spatial arrangement, affecting binding interactions in pharmacological contexts.
Physicochemical and Pharmacological Profiles
Solubility and Stability
- Target Compound: Predicted moderate solubility in polar solvents (water, DMSO) due to nitro group polarity, but bromine may enhance lipophilicity.
- Analog Comparisons: 3-(2-Bromo-4-ethylphenoxy)piperidine HCl: Higher lipophilicity due to ethyl group, likely reducing aqueous solubility . BF 2649: Soluble in water, DMSO, and ethanol (>100 mM), attributed to its aliphatic chain and chlorophenyl group .
Pharmacological Activity
While direct data for the target compound are unavailable, analogs highlight structural-activity trends:
- Paroxetine Analogs : Piperidine derivatives like paroxetine hydrochloride () inhibit serotonin reuptake, underscoring the role of substituents in CNS targeting .
Preparation Methods
Synthesis of 1-(4-Bromophenyl)piperidine
A patented method describes a two-step synthesis starting from bromobenzene and piperidine:
- Step 1: Nucleophilic aromatic substitution of bromobenzene with piperidine in the presence of potassium tert-butoxide or sodium tert-amylate in sulfolane solvent at 150–180 °C to form N-phenylpiperidine.
- Step 2: Bromination of N-phenylpiperidine using brominating agents such as N-bromosuccinimide or dibromohydantoin with tetra-n-butylammonium tetraphenylborate as a catalyst in organic solvents (dichloromethane or acetonitrile) at 15–40 °C to yield 1-(4-bromophenyl)piperidine.
This method achieves high yields (84–90%) and purity (>98%) with straightforward purification by recrystallization or vacuum distillation.
| Step | Reagents/Conditions | Outcome | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | Bromobenzene, Piperidine, Potassium tert-butoxide, Sulfolane, 150–180 °C | N-phenylpiperidine | 84.1 | Extraction, recrystallization |
| 2 | N-phenylpiperidine, N-bromosuccinimide or dibromohydantoin, Catalyst, DCM/ACN, 15–40 °C | 1-(4-bromophenyl)piperidine | 87–90 | Vacuum distillation or recrystallization |
Introduction of the 4-Bromo-2-nitrophenoxy Group
The key structural feature of this compound is the 4-bromo-2-nitrophenoxy substituent attached to the piperidine ring. The synthetic approach typically involves nucleophilic aromatic substitution (SNAr) of a suitable phenol derivative with piperidine.
General Synthetic Route
- Starting materials: 4-bromo-2-nitrophenol or its derivatives.
- Reaction: The phenol derivative is reacted with piperidine under controlled conditions, often in the presence of a base and suitable solvent to facilitate nucleophilic substitution on the aromatic ring.
- Product isolation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.
This method is favored due to the electron-withdrawing nitro group activating the aromatic ring towards nucleophilic substitution, allowing efficient attachment of the piperidine moiety.
Detailed Example Procedure (Hypothetical Based on Literature)
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 4-bromo-2-nitrophenol in anhydrous solvent (e.g., dimethyl sulfoxide or acetonitrile). | Room temperature to 50 °C | Solvent choice affects solubility and reaction rate. |
| 2 | Add piperidine slowly with stirring, optionally with a base such as sodium hydride to deprotonate phenol. | 25–50 °C, 3–6 hours | Base facilitates nucleophilic attack. |
| 3 | Quench reaction with ammonium chloride solution. | Room temperature | Neutralizes excess base. |
| 4 | Extract product with organic solvent (ethyl acetate or dichloromethane). | Multiple extractions | Ensures maximum recovery. |
| 5 | Concentrate organic phase, then treat with HCl in ethanol or ethereal solution to precipitate hydrochloride salt. | Cooling to 0–10 °C | Yields crystalline hydrochloride salt. |
| 6 | Filter, wash, and dry product under vacuum. | Ambient to 40 °C | Final purification step. |
Research Findings and Optimization
- Catalyst and solvent choice: Use of phase transfer catalysts such as tetra-n-butylammonium salts can improve reaction rates and yields in aromatic substitution steps.
- Temperature control: Maintaining moderate temperatures (20–40 °C) during bromination and substitution steps prevents side reactions and decomposition.
- Purification: Recrystallization from dichloromethane/n-heptane mixtures provides high purity products with minimal isomeric impurities.
- Yield optimization: Molar ratios of reactants are critical; typically, a slight excess of piperidine (1.0–1.1 equiv) and brominating agents (1.1–1.2 equiv) are used to drive reactions to completion.
Summary Table: Preparation Parameters for this compound
| Parameter | Recommended Condition | Effect on Synthesis |
|---|---|---|
| Piperidine to phenol molar ratio | 1.0–1.1 : 1 | Ensures complete substitution |
| Solvent | Dimethyl sulfoxide, acetonitrile, or dichloromethane | Solubility and reaction kinetics |
| Base | Sodium hydride or potassium tert-butoxide | Facilitates phenol deprotonation |
| Temperature | 25–50 °C | Balances reaction rate and selectivity |
| Brominating agents (if applicable) | N-bromosuccinimide, dibromohydantoin | Controlled bromination |
| Catalyst | Tetra-n-butylammonium tetraphenylborate (for bromination) | Enhances bromination efficiency |
| Purification | Recrystallization (DCM/n-heptane), vacuum distillation | High purity, removal of isomers |
| Final salt formation | HCl in ethanol or ethereal solution | Stabilizes product |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves a multi-step process:
Phenolic Substitution : React 4-bromo-2-nitrophenol with a piperidine derivative (e.g., 3-chloropiperidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Hydrochloride Salt Formation : Neutralize the free base with HCl in an anhydrous solvent (e.g., Et₂O) to precipitate the hydrochloride salt .
- Critical Parameters :
- Temperature control (<50°C) to avoid nitro group degradation.
- Purification via recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm for bromo-nitrophenoxy) .
HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ expected at m/z 345.1 for C₁₁H₁₃BrClN₂O₃) .
Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the nitro group .
Advanced Research Questions
Q. How can computational methods optimize the reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian) to model transition states and identify energy barriers for key steps like etherification .
- Machine Learning (ML) : Train ML models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., solvent polarity, base strength) .
- Validation : Cross-reference computational predictions with small-scale experiments to refine parameters (e.g., 10% yield improvement via THF vs. DMF) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., aspartic protease assays) and cell viability (e.g., MTT assays) to differentiate target-specific vs. cytotoxic effects .
- Structural Analog Testing : Evaluate derivatives (e.g., replacing Br with Cl or adjusting nitro positioning) to isolate structure-activity relationships .
- Dose-Response Curves : Use Hill slope analysis to confirm potency (EC₅₀) and efficacy (Emax) across multiple replicates .
Q. What strategies enhance the compound’s stability in aqueous solutions for in vitro studies?
- Methodological Answer :
- pH Buffering : Maintain solutions at pH 4–6 to minimize hydrolysis of the nitro group .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Monitoring : Use LC-MS to track hydrolysis byproducts (e.g., free phenol) over time .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological pathways?
- Methodological Answer :
- Target Identification :
Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from brain lysates .
CRISPR Knockout : Screen neuronal cell lines with gene knockouts (e.g., dopamine receptors) to identify critical targets .
- Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells expressing suspected GPCR targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
